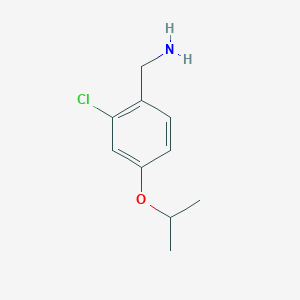

2-Chloro-4-isopropoxy-benzylamine

Description

Contextualization of 2-Chloro-4-isopropoxy-benzylamine as a Substituted Benzylamine (B48309) Derivative

This compound is a primary amine where the benzyl (B1604629) group is substituted with both a chlorine atom and an isopropoxy group at the 2 and 4 positions of the benzene (B151609) ring, respectively. This specific arrangement of substituents—an electron-withdrawing halogen and an electron-donating alkoxy group—creates a distinct electronic environment on the aromatic ring, influencing its reactivity and potential interactions with biological targets. Benzylamines, in general, are fundamental building blocks in organic synthesis, valued for their ability to undergo a variety of chemical transformations. organic-chemistry.orgorganic-chemistry.org The presence of the chloro and isopropoxy groups on the benzylamine scaffold provides handles for further functionalization, allowing chemists to systematically modify the molecule to achieve desired properties.

Significance of Chlorinated and Isopropoxy-substituted Aromatic Amines in Chemical Synthesis

The incorporation of chlorine atoms into aromatic structures is a well-established strategy in medicinal chemistry. nih.gov Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. nih.gov Chlorinated aromatic compounds are precursors to a multitude of pharmaceuticals and agrochemicals. nih.gov For instance, the presence of a chlorine atom can block metabolic oxidation at that position, thereby increasing the drug's half-life.

The isopropoxy group, an ether linkage, also plays a crucial role. nih.gov It can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, which is critical for selective binding to biological receptors. The combination of these two substituents on an aromatic amine core generates a trifunctional molecule with a rich and varied chemical reactivity, making it a valuable intermediate in the synthesis of more complex chemical entities.

Overview of Research Trajectories for this compound and Related Structures

Research involving substituted benzylamines is diverse, with significant efforts directed towards the development of new therapeutic agents. nih.govnih.govgoogle.com Studies have explored their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. nih.govrsc.org For example, derivatives of benzylamine have been investigated as inhibitors of β-tryptase for the treatment of asthma and as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 for prostate cancer therapy. nih.govnih.gov While specific research trajectories for this compound are not extensively documented in publicly available literature, the known applications of similarly substituted benzylamines suggest its potential as a scaffold in drug discovery programs. The synthesis of related structures, such as N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, highlights the utility of substituted benzylamines in constructing complex heterocyclic systems with potential antibacterial activity. rsc.org

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound and its analogues is to explore their synthetic utility and to understand the structure-activity relationships (SAR) of the compounds derived from them. Key research questions include:

The development of efficient and scalable synthetic routes to this compound and its derivatives.

The investigation of its reactivity in various organic transformations to generate novel chemical entities.

The evaluation of these new compounds in biological assays to identify potential therapeutic applications.

The use of computational modeling and molecular docking studies to predict and rationalize the binding of these molecules to biological targets. nih.gov

The overarching goal is to leverage the unique chemical features of the 2-chloro-4-isopropoxy substitution pattern to design and synthesize new molecules with valuable properties.

Data on Related Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUIRMSILVRYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Isopropoxy Benzylamine

Strategies for the Construction of the Benzylamine (B48309) Scaffold in 2-Chloro-4-isopropoxy-benzylamine

The formation of the benzylamine core is a critical step in the synthesis of this compound. Two primary methods for this transformation are reductive amination and nucleophilic substitution.

Reductive Amination Approaches to Benzylamines

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds. wikipedia.orgharvard.edu This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com In the context of synthesizing this compound, the precursor would be 2-chloro-4-isopropoxybenzaldehyde. This aldehyde can be reacted with ammonia (B1221849) or a suitable ammonia equivalent in the presence of a reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.orggoogle.com This approach avoids the issue of overalkylation that can occur with other methods. harvard.edu

| Reducing Agent | Typical Reaction Conditions | Key Advantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Readily available and cost-effective. |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, often with a catalyst like Ti(OiPr)₄ | Selectively reduces imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCE, THF), sometimes with acetic acid | Mild, selective, and tolerates a wide range of functional groups. organic-chemistry.org |

| H₂/Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Pressurized hydrogen gas, various solvents | "Green" chemistry approach, high yields. wikipedia.orggoogle.com |

Nucleophilic Substitution Routes to Benzylamine Derivatives

An alternative approach to constructing the benzylamine scaffold is through nucleophilic substitution. This method involves the reaction of a benzyl (B1604629) halide, in this case, 2-chloro-4-isopropoxybenzyl chloride or bromide, with a nitrogen nucleophile such as ammonia or an ammonia equivalent. This reaction typically follows an SN2 mechanism. nih.gov

However, a significant drawback of using ammonia directly is the potential for overalkylation, leading to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com To circumvent this, the Gabriel synthesis can be employed. This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the halide from the benzyl halide, and the resulting N-benzylphthalimide is then cleaved, typically by treatment with hydrazine, to yield the primary benzylamine.

Regioselective Introduction of the Chlorine Moiety on the Aromatic Ring of Benzylamine Precursors

The placement of the chlorine atom at the 2-position (ortho to the benzylamine group) requires careful consideration of the directing effects of the substituents on the aromatic ring.

Direct Halogenation Protocols

Direct chlorination of an aromatic ring is a common electrophilic aromatic substitution reaction. masterorganicchemistry.com The regioselectivity of this reaction is governed by the electronic properties of the existing substituents. In a precursor such as 4-isopropoxybenzaldehyde, the isopropoxy group is an ortho, para-directing and activating group, while the aldehyde group is a meta-directing and deactivating group. The strong activating effect of the isopropoxy group would direct the incoming chlorine electrophile primarily to the positions ortho to it (positions 2 and 6).

The chlorination can be carried out using various chlorinating agents, such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com Other reagents like N-chlorosuccinimide (NCS) can also be used. The challenge in this approach is to achieve monochlorination and to control the regioselectivity to favor the 2-position.

| Chlorinating Agent | Catalyst/Conditions | Notes |

|---|---|---|

| Cl₂ | FeCl₃ or AlCl₃ | Classic electrophilic aromatic substitution. masterorganicchemistry.com |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) | Milder alternative to Cl₂. |

| Phosphorus Pentachloride (PCl₅) | Thermal or catalyzed | Can chlorinate a variety of aromatic compounds. researchgate.net |

Via Nitro Precursors and Subsequent Reduction

A multi-step approach involving a nitro precursor offers an alternative route with potentially better regiocontrol. This strategy would begin with the nitration of a suitable precursor, such as 4-isopropoxybenzoic acid. The nitro group is then reduced to an amino group, which can then be converted to a chloro group via the Sandmeyer reaction. nih.gov

The Sandmeyer reaction involves the diazotization of an aniline (B41778) derivative (formed from the reduction of the nitro group) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl), to replace the diazonium group with a chlorine atom. nih.gov This method is particularly useful for introducing halogens to specific positions on an aromatic ring that may not be accessible through direct halogenation.

Regioselective Incorporation of the Isopropoxy Group at the Para Position of 2-Chloro-benzylamine Intermediates

The introduction of the isopropoxy group at the 4-position (para to the benzylamine group) is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. youtube.com

In this synthetic sequence, a suitable starting material would be a 2-chloro-4-hydroxybenzaldehyde or a related derivative. The phenolic hydroxyl group is deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. youtube.com This phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to form the desired isopropoxy ether. The choice of a primary or secondary alkyl halide is crucial for the success of this SN2 reaction. masterorganicchemistry.com

Etherification Reactions for Isopropoxy Installation

The formation of the isopropoxy group is a crucial step, typically achieved through etherification of a corresponding phenolic precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

In the context of synthesizing this compound, a suitable precursor would be a derivative of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzonitrile. The phenolic proton is removed by a base, and the resulting phenoxide attacks an isopropylating agent, such as 2-bromopropane or isopropyl iodide.

Table 1: Typical Conditions for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 2-Chloro-4-hydroxybenzaldehyde | Phenolic precursor |

| Alkylating Agent | 2-Bromopropane, Isopropyl iodide | Source of the isopropoxy group |

| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenolic -OH |

| Solvent | Acetone, DMF, Acetonitrile | Provides a medium for the reaction |

| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate |

This table presents generalized conditions for the Williamson ether synthesis, a key step in forming the isopropoxy group.

Alkylation of Phenolic Precursors

The alkylation of a phenolic precursor is the foundational method for installing the isopropoxy group. The synthesis can strategically begin with 2-chloro-4-hydroxybenzaldehyde. This starting material allows for the O-alkylation to be performed prior to the conversion of the aldehyde group into the aminomethyl group. chemicalbook.com This sequence prevents potential side reactions involving the amine functionality, which could occur if the benzylamine were already present. The reaction proceeds by generating a phenoxide ion in the presence of a suitable base, which is then alkylated with an isopropyl halide.

Convergent and Linear Synthesis Approaches for this compound

Etherification: Alkylation of the phenolic hydroxyl group with an isopropyl halide to form 2-chloro-4-isopropoxybenzaldehyde.

Reductive Amination: Conversion of the resulting aldehyde to the primary amine using an ammonia source and a reducing agent.

This table outlines the key differences between linear and convergent synthetic strategies.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern pharmaceutical and chemical manufacturing places a strong emphasis on sustainability. nih.govispe.org Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pfizer.comnih.gov

Catalyst Development for Environmentally Benign Routes

A key step in the synthesis of this compound is the conversion of an aldehyde or ketone precursor to an amine via reductive amination. The use of catalysts is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents that generate significant waste. longdom.org

Heterogeneous Catalysis: For the reductive amination step, heterogeneous catalysts are highly advantageous due to their ease of separation and reusability. mdpi.comencyclopedia.pub Commercially available nickel catalysts, such as Ni/Al₂O₃–SiO₂, have been shown to be effective for the synthesis of primary benzylamines from benzyl alcohols using ammonia sources. nih.govacs.orgresearchgate.netacs.org Other common catalysts include noble metals like platinum (Pt) or rhodium (Rh) on carbon supports (Pt/C, Rh/C), which can facilitate hydrogenation under milder conditions, often accelerated by techniques like microwave irradiation. wikipedia.orgmdpi.com

Biocatalysis: The use of enzymes as catalysts represents a significant advancement in green chemistry. mdpi.com Biocatalysis offers high selectivity and operates under mild, aqueous conditions. hims-biocat.euresearchgate.net Enzymes such as amine dehydrogenases (AmDHs) and transaminases are increasingly used for the asymmetric synthesis of chiral amines from prochiral ketones, offering a highly sustainable route to valuable amine products. researchgate.netfrontiersin.orgmdpi.com

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental impact of chemical processes. acs.org Green chemistry promotes the use of safer, more sustainable solvents. utoronto.ca

Solvent Selection: Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide a framework for choosing environmentally preferable solvents. acs.orgacsgcipr.orgchemistryforsustainability.orgcolorado.edu For the synthesis of this compound, solvents like simple alcohols (ethanol) would be preferred over halogenated solvents or those with high toxicity. utoronto.ca Water is often considered the ideal green solvent. longdom.org

Waste Minimization: The primary strategy for waste minimization is the adoption of atom-economical reactions and catalytic methods. longdom.orgjchr.org Instead of stoichiometric reducing agents that produce salt byproducts, catalytic hydrogenation generates only water as a byproduct. wikipedia.org Furthermore, developing continuous flow processes can improve efficiency and reduce waste generation compared to batch processing. ispe.org Recycling catalysts and solvents are also critical components of a sustainable manufacturing process. alliedacademies.org

Advanced Synthetic Transformations for Analogues and Derivatives of this compound

The this compound scaffold can serve as a versatile building block for the creation of a diverse range of analogues and derivatives with potentially novel properties.

N-Functionalization: The primary amine group is a reactive handle for further modification. It can undergo N-alkylation with various alkyl halides to produce secondary and tertiary amines. researchgate.net Acylation with acid chlorides or anhydrides can yield the corresponding amides. These transformations are fundamental in medicinal chemistry for tuning the physicochemical properties of a lead compound.

Multicomponent Reactions (MCRs): Benzylamines are valuable components in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. mdpi.com For example, benzylamines can participate in Ugi or Passerini reactions to generate peptide-like structures or complex amides, providing a pathway to diverse chemical libraries. nih.govbeilstein-journals.org

Synthesis of Heterocycles: The benzylamine moiety can be incorporated into various heterocyclic systems. For instance, it can be used as a precursor in reactions leading to the formation of quinolines or other nitrogen-containing ring systems.

Derivatization of the Aromatic Ring: While the existing substituents direct further electrophilic aromatic substitution to specific positions, a more common strategy for creating analogues is to start with differently substituted precursors. For example, using analogues of 2-chloro-4-hydroxybenzaldehyde with different halogen or alkyl groups allows for the synthesis of a library of related benzylamines. openmedicinalchemistryjournal.com This approach enables systematic exploration of structure-activity relationships.

Table 3: Examples of Synthetic Transformations for Analogues and Derivatives

| Starting Material | Reaction Type | Reagent(s) | Product Class |

|---|---|---|---|

| This compound | N-Alkylation | Butyl bromide, Base | Secondary Amine |

| This compound | N-Acylation | Acetyl chloride, Base | Amide |

| This compound | Carboamination | Styrene (B11656), Alkyltrifluoroborate, Cu catalyst | Substituted Benzylamine nih.gov |

| This compound | Multicomponent Reaction (Ugi) | Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino Amide |

This table illustrates several advanced synthetic transformations that can be applied to this compound to generate a variety of derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Bromopropane |

| 2-Chloro-4-hydroxybenzaldehyde |

| 2-Chloro-4-hydroxybenzonitrile |

| This compound |

| 2-chloro-4-isopropoxybenzaldehyde |

| Acetonitrile |

| Acetone |

| Acetyl chloride |

| Butyl bromide |

| Dibenzyl amine |

| Diethyl Ether |

| N,N-dimethylformamide (DMF) |

| Ethanol (B145695) |

| Isopropyl iodide |

| Nickel |

| Platinum |

| Potassium carbonate |

| Rhodium |

| Sodium chloride |

| Sodium hydroxide |

| Styrene |

| Water |

Palladium-Catalyzed Cross-Coupling Reactions at the Chlorinated Position

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be employed to modify the molecule at the chlorinated position, introducing a wide range of functional groups. While specific examples directly involving this compound are not extensively documented in publicly available literature, the principles of well-established palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling can be applied to this substrate.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a highly versatile method for the synthesis of arylamines. This reaction is tolerant of a wide variety of functional groups and has been instrumental in the synthesis of numerous pharmaceuticals and complex organic molecules. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the active palladium catalyst. For a substrate like this compound, this would allow for the introduction of a new amino group at the 2-position by coupling with a suitable amine. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and needs to be optimized for this specific substrate.

Similarly, the Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an aryl halide, offers another avenue for functionalization at the chlorinated position. This reaction is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. By employing an appropriate boronic acid or ester, a new carbon-carbon bond can be formed at the 2-position of the benzylamine ring.

The reactivity of the C-Cl bond in this compound in these cross-coupling reactions is influenced by the electronic and steric environment of the molecule. The presence of the electron-donating isopropoxy group and the aminomethyl group can affect the rate and efficiency of the catalytic cycle. Therefore, careful selection of the catalyst system, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, SPhos, RuPhos), is essential to achieve high yields and selectivity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | 2-(Amino)-4-isopropoxy-benzylamine derivative |

| Suzuki Coupling | Aryl or Alkyl Boronic Acid/Ester | C-C | 2-(Aryl/Alkyl)-4-isopropoxy-benzylamine derivative |

| Heck Coupling | Alkene | C-C | 2-(Alkenyl)-4-isopropoxy-benzylamine derivative |

| Sonogashira Coupling | Terminal Alkyne | C-C | 2-(Alkynyl)-4-isopropoxy-benzylamine derivative |

| Stille Coupling | Organostannane | C-C | 2-(Aryl/Alkyl/Vinyl)-4-isopropoxy-benzylamine derivative |

Enantioenriched Synthesis Techniques for Chiral Benzylamine Analogues

Chiral benzylamines are valuable building blocks in medicinal chemistry and materials science. The synthesis of enantioenriched analogues of this compound can be achieved through several strategies, primarily kinetic resolution of a racemic mixture or asymmetric synthesis.

Kinetic Resolution:

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For benzylamines, palladium-catalyzed kinetic resolution has emerged as a powerful technique. nih.gov This approach can provide access to both the unreacted, enantioenriched starting material and the chiral product. nih.gov

One notable method involves the palladium(II)-catalyzed enantioselective C-H cross-coupling of nosyl-protected benzylamines. nih.gov In this process, a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand is used to differentiate between the two enantiomers of the racemic benzylamine. nih.gov The reaction results in the formation of an ortho-arylated benzylamine from one enantiomer at a faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov Although this method has been demonstrated for a range of benzylamines, including those with chloride substituents, specific application to this compound would require optimization of the reaction conditions. nih.gov

Table 2: Key Parameters in Palladium-Catalyzed Kinetic Resolution of Benzylamines

| Parameter | Description | Importance |

| Chiral Ligand | Differentiates between the enantiomers of the racemic substrate. | Crucial for achieving high enantioselectivity. |

| Palladium Catalyst | Facilitates the C-H activation and cross-coupling reaction. | The choice of palladium source can influence reaction efficiency. |

| Protecting Group | Directs the C-H activation and can be readily removed. The nosyl (Ns) group is often used. nih.gov | Essential for directing the reaction and for subsequent synthetic transformations. |

| Coupling Partner | The arylboronic acid or other coupling partner that is introduced. | The nature of the coupling partner can affect the reaction rate and selectivity. |

| Reaction Conditions | Temperature, solvent, and additives. | Optimization is necessary to maximize both conversion and enantiomeric excess. |

Chiral Resolution via Diastereomeric Salt Formation:

A classical and still widely practiced method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. The separated diastereomeric salt can then be treated with a base to liberate the desired enantiomerically pure amine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent is critical and often determined empirically.

Scale-Up Considerations and Process Chemistry for this compound

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, particularly when employing palladium-catalyzed reactions, several key factors need careful consideration.

Catalyst Selection and Loading:

On a large scale, the cost of the palladium catalyst and ligands becomes a significant factor. Therefore, minimizing the catalyst loading without compromising the reaction efficiency and product quality is a primary goal. This often involves extensive process optimization to identify the most active and robust catalyst system. The use of highly active pre-catalysts can be advantageous. Furthermore, the potential for catalyst deactivation and the presence of impurities in the starting materials must be thoroughly investigated.

Reaction Conditions:

The optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is crucial for a successful scale-up. Exothermic reactions require careful thermal management to prevent runaways. The choice of solvent is also critical, not only for its effect on the reaction but also for its safety profile, environmental impact, and ease of recovery and recycling.

Work-up and Purification:

Developing a scalable and efficient work-up and purification procedure is essential. This includes methods for removing the palladium catalyst and other reaction byproducts. Techniques such as extraction, crystallization, and filtration are preferred over chromatography on a large scale due to cost and throughput considerations. The potential for palladium contamination in the final product is a major concern, especially for pharmaceutical applications, and stringent limits on residual palladium levels must be met.

Safety and Environmental Considerations:

A thorough hazard evaluation of all chemicals and reaction steps is mandatory. This includes understanding the thermal stability of intermediates and the potential for hazardous side reactions. The environmental impact of the process, including waste generation and solvent emissions, must be minimized. The principles of green chemistry should be applied to develop a more sustainable manufacturing process.

Table 3: Key Scale-Up Considerations for Palladium-Catalyzed Synthesis

| Consideration | Laboratory Scale | Industrial Scale |

| Catalyst Cost | Often a secondary consideration. | A major driver of process economics. |

| Reaction Time | Can be longer for convenience. | Needs to be minimized for high throughput. |

| Purification | Chromatography is common. | Crystallization and extraction are preferred. |

| Safety | Managed on a small scale. | Requires rigorous process safety management. |

| Solvent Choice | Wide range of solvents may be used. | Limited by safety, environmental, and cost factors. |

| Waste Management | Often disposed of without extensive treatment. | Requires efficient and environmentally sound disposal or recycling. |

Chemical Transformations and Reactivity of 2 Chloro 4 Isopropoxy Benzylamine

Reactions at the Primary Amine Functionality of 2-Chloro-4-isopropoxy-benzylamine

The primary amine of the benzylamine (B48309) moiety is a versatile functional group, serving as a nucleophile in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of this compound allows it to readily undergo acylation and alkylation reactions.

Acylation: This reaction involves the treatment of the primary amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The result is the formation of a stable amide. For example, reacting this compound with acetyl chloride would yield N-(2-chloro-4-isopropoxybenzyl)acetamide.

Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. This process can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reaction conditions can be tailored to favor mono-alkylation. For instance, the reaction with a suitable alkyl halide like chloroacetonitrile (B46850) can introduce a cyanomethyl group onto the amine. researchgate.net

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2-chloro-4-isopropoxybenzyl)acetamide |

| This compound | Benzoyl chloride | N-(2-chloro-4-isopropoxybenzyl)benzamide |

| This compound | Methyl iodide | N-methyl-2-chloro-4-isopropoxy-benzylamine |

Primary amines, such as this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process. libretexts.org

This reaction is a cornerstone of synthetic chemistry, particularly in the context of reductive amination. The imine intermediate formed is not typically isolated but is reduced in situ to a more stable secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.com This two-step, one-pot procedure provides an efficient method for forming C-N bonds. masterorganicchemistry.com

Table 2: Reductive Amination Starting from this compound

| Carbonyl Compound | Intermediate Imine | Final Secondary Amine Product |

|---|---|---|

| Acetone | N-(propan-2-ylidene)-1-(2-chloro-4-isopropoxyphenyl)methanamine | N-isopropyl-1-(2-chloro-4-isopropoxyphenyl)methanamine |

| Benzaldehyde (B42025) | N-benzylidene-1-(2-chloro-4-isopropoxyphenyl)methanamine | N-benzyl-1-(2-chloro-4-isopropoxyphenyl)methanamine |

| Cyclohexanone | N-cyclohexylidene-1-(2-chloro-4-isopropoxyphenyl)methanamine | N-cyclohexyl-1-(2-chloro-4-isopropoxyphenyl)methanamine |

The primary amine functionality can be derivatized to introduce a chromophore or fluorophore, creating a spectroscopic probe. This is a common strategy for labeling molecules for detection and quantification. A classic example of such a derivatizing agent is 2,4-dinitrofluorobenzene, also known as Sanger's reagent. masterorganicchemistry.comlibretexts.org

The reaction involves a nucleophilic aromatic substitution where the amine attacks the electron-deficient aromatic ring of the reagent, displacing the fluorine atom. libretexts.org The resulting dinitrophenyl (DNP) derivative of this compound would be highly colored due to the extended π-conjugation of the dinitrophenyl group, allowing for easy detection by UV-Vis spectrophotometry.

Aromatic Ring Functionalization and Modifications of this compound

The substitution pattern on the benzene (B151609) ring can be altered through reactions that target the aromatic core itself.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edulibretexts.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. These substituents can be classified as activating or deactivating and as ortho, para, or meta-directing. libretexts.orgleah4sci.com

In this compound, the directing effects are as follows:

-OCH(CH₃)₂ (Isopropoxy): This is a strongly activating group due to the resonance donation of its oxygen lone pairs. It is an ortho, para-director. libretexts.org

-CH₂NH₂ (Aminomethyl): This is a weakly activating group and an ortho, para-director.

-Cl (Chloro): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because of resonance donation from its lone pairs. libretexts.org

The positions for incoming electrophiles are determined by the combined influence of these groups. The powerful activating and directing effect of the isopropoxy group at position 4 is dominant. It strongly directs incoming electrophiles to its ortho positions (positions 3 and 5). The aminomethyl group also directs ortho and para, and the chloro group directs ortho and para.

Considering these effects:

Position 5: This position is ortho to the strongly activating isopropoxy group and meta to the deactivating chloro group. It is the most likely site for electrophilic attack.

Position 3: This position is ortho to both the isopropoxy and aminomethyl groups, but it is also ortho to the deactivating chloro group, which may cause some steric hindrance.

Position 6: This position is ortho to the aminomethyl group, but para to the deactivating chloro group.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are most likely to occur at position 5. youtube.comlibretexts.org

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Cl | 2 | Inductively withdrawing, resonance donating | Deactivating, Ortho/Para-directing |

| -OCH(CH₃)₂ | 4 | Inductively withdrawing, strongly resonance donating | Activating, Ortho/Para-directing |

| -CH₂NH₂ | 1 | Weakly inductively withdrawing/donating | Activating, Ortho/Para-directing |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. fishersci.co.uk This reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com

The aromatic ring of this compound contains an activating isopropoxy group and a weakly activating aminomethyl group. It lacks the requisite strong electron-withdrawing groups (like a nitro group) ortho or para to the chlorine atom. Consequently, the chloro group is not readily displaced by nucleophiles under standard SNAr conditions. The reaction is generally considered unfavorable because the electron-donating nature of the isopropoxy group destabilizes the anionic intermediate required for the SNAr mechanism. Forcing conditions, such as high temperatures and pressures, would be necessary to effect such a substitution.

Reactivity Studies of the Benzylic Position in this compound

The benzylic position of this compound is a key site for chemical reactivity. This reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates, such as radicals and carbocations, through resonance. chemistrysteps.comlibretexts.org This stabilization lowers the activation energy for reactions occurring at this site, making it a focal point for various chemical transformations. libretexts.org

Radical Reactions

The benzylic C-H bond in compounds structurally similar to this compound is susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. This intermediate can then participate in a variety of radical-mediated reactions. A common example is free radical bromination, which selectively introduces a bromine atom at the benzylic position. youtube.com This selectivity is attributed to the enhanced stability of the benzylic radical intermediate compared to other possible radical species. libretexts.orgyoutube.com

| Reaction Type | Reagents | Product Type | Key Feature |

| Free Radical Halogenation | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Halide | Selective halogenation at the benzylic position due to stabilized radical intermediate. libretexts.org |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, Na2Cr2O7) | Benzoic Acid Derivative | Oxidation of the benzylic carbon to a carboxylic acid. chemistrysteps.comkhanacademy.org |

This table provides a summary of potential radical reactions based on the general reactivity of the benzylic position.

SN1 and SN2 Type Substitutions

The benzylic position is also prone to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions. chemistrysteps.comyoutube.com

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, a benzylic halide derived from this compound would likely undergo an SN1 reaction. byjus.comyoutube.com This is because the benzylic carbocation formed as an intermediate is significantly stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.orgbyjus.com This stabilization of the carbocation is a key factor favoring the SN1 pathway for benzylic substrates. libretexts.org

SN2 Reactions: With a strong nucleophile and a polar aprotic solvent, an SN2 reaction becomes more favorable, especially for primary and secondary benzylic substrates. youtube.comleah4sci.com The reaction proceeds in a single step where the nucleophile attacks the electrophilic benzylic carbon, displacing the leaving group. byjus.comucsb.edu Steric hindrance around the benzylic carbon can influence the rate of SN2 reactions. leah4sci.com

| Mechanism | Substrate | Nucleophile | Solvent | Intermediate |

| SN1 | Tertiary > Secondary > Primary Benzylic Halide | Weak (e.g., H2O, ROH) | Polar Protic | Resonance-stabilized Carbocation chemistrysteps.combyjus.com |

| SN2 | Primary > Secondary > Tertiary Benzylic Halide | Strong (e.g., -OH, -OR) | Polar Aprotic | None (concerted mechanism) leah4sci.comucsb.edu |

This table outlines the factors influencing the pathway of nucleophilic substitution at the benzylic position.

Transformations Involving the Isopropoxy Ether Linkage

The isopropoxy group in this compound consists of an ether linkage. Ether linkages are generally stable but can be cleaved under specific, often harsh, conditions. Typically, this requires a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Investigation of Rearrangement Reactions and Structural Isomerization of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. thermofisher.com While specific rearrangement reactions for this compound are not extensively documented, several classical organic rearrangements could potentially be induced under appropriate conditions. These reactions often proceed through cationic or anionic intermediates. wiley-vch.de Examples of named rearrangement reactions include the Beckmann, Claisen, and Hofmann rearrangements. byjus.com The feasibility of such a rearrangement would depend on the generation of a suitable reactive intermediate from the parent molecule.

Catalytic Applications and Transformations Induced by this compound as a Ligand or Base

Benzylamine and its derivatives can function as ligands in coordination chemistry, forming complexes with various metal centers. For instance, benzylamine derivatives have been used to synthesize platinum(IV) complexes which have been studied for their chemical properties. researchgate.net In some cases, benzylamine can also act as a nucleophilic catalyst. For example, it has been shown to catalyze the synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org Given its structural similarities, this compound could potentially serve as a ligand or a base in similar catalytic systems. Its electronic and steric properties, influenced by the chloro and isopropoxy substituents, would play a crucial role in its catalytic activity.

Advanced Characterization Techniques in 2 Chloro 4 Isopropoxy Benzylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationyoutube.comprinceton.edursc.org

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 2-Chloro-4-isopropoxy-benzylamine, the spectrum would show signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, and the protons of the isopropoxy group. The aromatic protons would appear as distinct signals due to the substitution pattern, with their coupling patterns revealing their relative positions.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. chemicalbook.com Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, O, N) and the aromatic ring currents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (C-NH₂) | - | ~135.2 |

| 2 (C-Cl) | - | ~129.8 |

| 3 (Ar-H) | ~7.28 (d) | ~129.1 |

| 4 (C-O) | - | ~158.0 |

| 5 (Ar-H) | ~6.85 (dd) | ~116.5 |

| 6 (Ar-H) | ~6.95 (d) | ~115.0 |

| Benzylic CH₂ | ~3.80 (s) | ~45.5 |

| NH₂ | ~1.50 (s, broad) | - |

| Isopropoxy CH | ~4.55 (sept) | ~70.0 |

| Isopropoxy CH₃ | ~1.30 (d) | ~22.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC)

2D NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. walisongo.ac.idsdsu.edu

COSY (Correlation Spectroscopy): This experiment maps couplings between protons, typically over two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons (H5 with H6, and H5 with H3) and between the isopropoxy methine (CH) proton and the methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.comprinceton.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comprinceton.edu This is crucial for piecing together the molecular skeleton. For instance, the benzylic CH₂ protons would show HMBC correlations to aromatic carbons C1, C2, and C6, confirming the position of the aminomethyl group.

Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| Ar-H3 | Ar-H5 | C3 | C1, C2, C4, C5 |

| Ar-H5 | Ar-H3, Ar-H6 | C5 | C1, C3, C4 |

| Ar-H6 | Ar-H5 | C6 | C1, C2, C4, Benzylic CH₂ |

| Benzylic CH₂ | NH₂ (if not exchanged) | Benzylic CH₂ | C1, C2, C6 |

| Isopropoxy CH | Isopropoxy CH₃ | Isopropoxy CH | C4, Isopropoxy CH₃ |

| Isopropoxy CH₃ | Isopropoxy CH | Isopropoxy CH₃ | C4, Isopropoxy CH |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)youtube.comprinceton.edursc.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

Molecular Weight: The molecular formula of this compound is C₁₀H₁₄ClNO. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of this elemental formula. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak corresponding to the presence of the ³⁷Cl isotope. The relative intensity of the molecular ion peak (M⁺) to the M+2 peak is approximately 3:1, which is characteristic of a molecule containing one chlorine atom. libretexts.orgdocbrown.info

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragments. researchgate.net The analysis of these fragments provides valuable structural information. For this compound, likely fragmentation pathways include alpha-cleavage and cleavage of the ether bond. libretexts.orgresearchgate.net

Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199.08 | [C₁₀H₁₄ClNO]⁺ | Molecular Ion (M⁺) |

| 184.06 | [C₉H₁₁ClNO]⁺ | Loss of •CH₃ |

| 156.06 | [C₇H₇ClNO]⁺ | Loss of C₃H₇• (isopropyl radical) |

| 140.03 | [C₇H₇Cl]⁺ | Alpha-cleavage: Loss of •NH₂ and subsequent rearrangement |

| 125.00 | [C₆H₄Cl]⁺ | Loss of isopropoxy and aminomethyl groups |

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationprinceton.edusdsu.edu

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pressbooks.pub Each functional group has characteristic absorption or scattering frequencies.

For this compound, IR and Raman spectra would confirm the presence of the primary amine (N-H stretching), the aromatic ring (C=C and C-H stretching), the aliphatic C-H bonds of the isopropoxy and methylene groups, the ether linkage (C-O stretching), and the carbon-chlorine bond (C-Cl stretching). The N-H stretching of a primary amine typically appears as a doublet in the IR spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 |

| Alkyl Groups (CH₂, CH, CH₃) | C-H Stretch | 2980 - 2850 |

| Aryl-Alkyl Ether | C-O Stretch (asymmetric) | 1275 - 1200 |

| Aryl Halide | C-Cl Stretch | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysisprinceton.edupressbooks.pub

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions, typically π → π* transitions, are influenced by the substituents on the ring. The chlorine, isopropoxy, and benzylamine (B48309) groups act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands for a substituted benzene derivative. scirp.orgresearchgate.net

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Approximate λ_max (nm) | Region |

|---|---|---|

| π → π* (E2-band) | ~230 - 240 | UV |

| π → π* (B-band) | ~280 - 290 | UV |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of benzylamine derivatives. researchgate.net For compounds like this compound, HPLC offers high resolution and sensitivity for both quantitative and qualitative analysis. The technique can be adapted to various modes, such as reversed-phase or normal-phase chromatography, to achieve optimal separation.

In the analysis of similar compounds, derivatization with agents like benzylamine itself can be used to enhance the sensitivity of detection, particularly when coupled with fluorescence detectors. sigmaaldrich.com For instance, a widely targeted metabolomic assay using benzoyl chloride labeling with HPLC-tandem mass spectrometry (HPLC-MS/MS) has been developed for the analysis of 70 neurologically relevant compounds, including various amines. nih.gov This highlights the versatility of HPLC in handling complex biological samples and achieving low detection limits, often in the nanomolar range. nih.gov Furthermore, patent literature describes HPLC methods for the detection of related chloroethylamine compounds, emphasizing the importance of this technique in quality control during production by providing rapid and accurate measurements of content and purity. google.com

Table 1: Illustrative HPLC Parameters for Amine Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis or Mass Spectrometry |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of aromatic amines and may require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another key analytical method suitable for volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Derivatization is a common strategy in GC to improve the chromatographic properties and detection of analytes. For example, benzylamine is used as a derivatizing agent to enhance the sensitivity of certain biological molecules for GC analysis. sigmaaldrich.comsigmaaldrich.com

Research on the benzylation of N,N-substituted ethanolamines for GC-MS analysis demonstrates that this derivatization leads to products with longer retention times and sharper, more easily detectable peaks compared to the underivatized starting materials. osti.gov However, it is important to consider the thermal stability of the analyte, as some compounds can degrade during GC analysis. For instance, isopropyl 5-chloro-2-hydroxycarbanilate has been shown to thermally degrade during gas chromatography. documentsdelivered.com

Table 2: Typical GC Conditions for Benzylamine Derivatives

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Nitrogen |

This table provides a general set of conditions that would likely be a starting point for developing a specific method for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. In the synthesis of related compounds, TLC is used to track the disappearance of starting materials and the appearance of the desired product. researchgate.netrsc.org For example, in the synthesis of a benzylamine derivative, TLC analysis with a 90:10 DCM:MeOH mobile phase showed the starting material at an Rf of 0.14 and the product at an Rf of 0.48. rsc.org

The choice of the mobile phase is critical for achieving good separation. Different solvent systems can be tested to find the optimal conditions for resolving the compound of interest from any impurities. researchgate.net For instance, in the separation of benzodiazepine (B76468) derivatives, various mobile phases were evaluated to optimize the separation. researchgate.net Furthermore, TLC can be used to determine the lipophilicity of new compounds, a crucial parameter in drug design. nih.gov

Table 3: Example TLC System for Aromatic Amines

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) |

| Visualization | UV light (254 nm) or chemical staining (e.g., ninhydrin) |

The specific Rf value for this compound would be determined experimentally using this or a similar system.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry.

For a new compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of the molecules within it. This powerful technique was used to confirm the structure of a related sulfonamide, where the analysis provided detailed information on the crystal system, space group, and unit cell dimensions. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and the correctness of the assigned formula for this compound.

The theoretical elemental composition of this compound (C10H14ClNO) is:

Carbon (C): 60.15%

Hydrogen (H): 7.07%

Chlorine (Cl): 17.76%

Nitrogen (N): 7.01%

Oxygen (O): 8.01%

Experimental values that closely match these theoretical percentages provide strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Chloro 4 Isopropoxy Benzylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict the electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 2-Chloro-4-isopropoxy-benzylamine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure, known as the ground state. From this optimized geometry, a wealth of information can be derived.

Key ground state properties that would be calculated include the molecule's total energy, dipole moment, and the distribution of electron density. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical data table summarizing the expected DFT results for this compound is presented below. The values are illustrative and based on typical results for similar aromatic amines.

| Property | Expected Value | Significance |

| Total Energy (Hartree) | Value < 0 | Indicates the stability of the molecule. |

| Dipole Moment (Debye) | 1.5 - 3.0 | Reflects the overall polarity of the molecule. |

| EHOMO (eV) | -5.0 to -6.5 | Relates to the ionization potential. |

| ELUMO (eV) | -0.5 to -1.5 | Relates to the electron affinity. |

| HOMO-LUMO Gap (eV) | 4.0 - 5.5 | Indicates chemical reactivity and stability. |

Ab Initio Methods for Electronic Distribution and Reactivity Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of electronic distribution.

These methods would be employed to generate a detailed map of the electron density around the this compound molecule. This allows for the calculation of atomic charges, providing insight into which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reactivity in various chemical environments.

Molecular Modeling and Conformational Analysis

The isopropoxy and benzylamine (B48309) groups of this compound are flexible, meaning they can rotate around single bonds. This gives rise to different spatial arrangements of the atoms, known as conformations. Molecular modeling and conformational analysis aim to identify the most stable conformations and the energy barriers between them.

A systematic conformational search would be performed by rotating the key dihedral angles, such as the C-C-O-C of the isopropoxy group and the C-C-N-H of the benzylamine group. The energy of each conformation would be calculated, allowing for the construction of a potential energy surface. This surface would reveal the global minimum energy conformation (the most stable shape of the molecule) and other local minima. Understanding the preferred conformation is critical as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism.

Transition State Calculations

For a chemical reaction to occur, the reactants must pass through a high-energy state called the transition state. Computational methods can be used to locate the geometry and energy of the transition state for a given reaction involving this compound. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Energy Profiles of Chemical Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. For example, in the synthesis of derivatives of this compound, computational studies could be used to compare different reaction pathways and identify the most energetically favorable route. This can help in optimizing reaction conditions and improving the yield of desired products.

Prediction of Spectroscopic Properties through Computational Methods

The in-silico prediction of spectroscopic properties for novel compounds like this compound is a powerful tool in modern chemical research. By employing computational methods, primarily rooted in Density Functional Theory (DFT), it is possible to estimate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical spectra can aid in the identification and characterization of the molecule, often before its synthesis, and can be used to corroborate experimental findings.

Computational approaches to predict spectroscopic data typically involve optimizing the molecular geometry of the compound in a simulated environment, often mimicking the gas phase or a specific solvent. Following optimization, further calculations are performed to determine the electronic and vibrational properties of the molecule, which directly correlate to its spectroscopic behavior. For instance, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds, while NMR chemical shifts are predicted by calculating the magnetic shielding of each nucleus. nih.govnih.gov UV-Vis spectra are often predicted using Time-Dependent DFT (TD-DFT) to calculate electronic transition energies. nih.gov

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Computational methods can predict the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) nuclei. These predictions are based on the calculated magnetic shielding environment of each atom in the optimized molecular structure. The accuracy of these predictions can be high, often within a small margin of experimental values, especially when appropriate theoretical models and basis sets are used. rsc.orgchemicalbook.com

For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chlorine atom, being electronegative, would deshield adjacent protons and carbons. Conversely, the isopropoxy and aminomethyl groups are electron-donating, which would cause a shielding effect, particularly at the ortho and para positions relative to them.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methods.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.25 - 7.35 | d | ~2.5 |

| H-5 | 6.85 - 6.95 | dd | ~8.5, 2.5 |

| H-6 | 7.15 - 7.25 | d | ~8.5 |

| -CH₂- (benzyl) | 3.70 - 3.80 | s | - |

| -NH₂ | 1.50 - 1.60 | s (broad) | - |

| -CH- (isopropyl) | 4.50 - 4.60 | septet | ~6.0 |

| -CH₃ (isopropyl) | 1.30 - 1.40 | d | ~6.0 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 120 - 125 |

| C-3 | 130 - 135 |

| C-4 | 155 - 160 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| -CH₂- (benzyl) | 45 - 50 |

| -CH- (isopropyl) | 70 - 75 |

| -CH₃ (isopropyl) | 20 - 25 |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation at specific vibrational frequencies. Computational methods can predict the IR spectrum by calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies often show good agreement with experimental data, although they are sometimes scaled to better match experimental results. researchgate.netresearchgate.net

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the N-H stretches of the primary amine, C-H stretches of the aromatic ring and alkyl groups, the C-O stretch of the ether, and the C-Cl stretch.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3350 - 3400 | Medium |

| N-H stretch (symmetric) | 3250 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (scissoring) | 1590 - 1650 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (ether) | 1200 - 1250 | Strong |

| C-N stretch | 1150 - 1200 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

Predicted UV-Vis Spectrum

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectrum by calculating the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.govscielo.br

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. The electronic transitions would primarily be of the π → π* type. The presence of the chloro, isopropoxy, and aminomethyl substituents would cause a bathochromic (red) shift compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | 280 - 290 | Ethanol (B145695) |

| π → π | 230 - 240 | Ethanol |

Role As a Synthetic Intermediate and Reagent for 2 Chloro 4 Isopropoxy Benzylamine

Precursor in the Synthesis of Diverse Organic Compounds

The primary amine functionality and the substituted benzyl (B1604629) backbone of 2-Chloro-4-isopropoxy-benzylamine render it a versatile precursor for a multitude of organic compounds. Its utility spans the creation of simple acylated derivatives to the construction of complex heterocyclic frameworks.

Formation of Amides and Esters

The primary amine group of this compound readily undergoes nucleophilic acyl substitution with acyl chlorides, anhydrides, and carboxylic acids to form the corresponding amides. This reaction is a cornerstone of organic synthesis, allowing for the introduction of a wide variety of substituents onto the nitrogen atom. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group, typically a chloride ion or a carboxylate. docbrown.infochemguide.co.ukchemguide.co.uk

For instance, the reaction of a benzylamine (B48309) with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism to yield an N-substituted amide. chemguide.co.uk This transformation is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk While specific examples with this compound are not extensively documented in publicly available literature, the synthesis of structurally related benzoyl amides, such as those derived from 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid, has been reported. nih.gov These syntheses demonstrate the feasibility of acylating substituted chloro-alkoxy-benzylamines to produce complex amide structures. nih.gov

Similarly, while direct esterification using the benzylamine itself is not a standard transformation, the benzylamine can be a precursor to benzyl alcohols, which are then readily converted to benzyl esters. A convenient method for preparing benzyl esters involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl transfer reagent for carboxylic acids. beilstein-journals.orgnih.gov The synthesis of various esters using Fisher esterification is also a well-established method. researchgate.net

Table 1: Representative Amide and Ester Synthesis Reactions

| Reactant 1 | Reactant 2 | Product Type | General Reaction |

| This compound | Acyl Chloride (R-COCl) | N-(2-Chloro-4-isopropoxybenzyl)amide | Nucleophilic Acyl Substitution |

| 2-Chloro-4-isopropoxy-benzyl Alcohol* | Carboxylic Acid (R-COOH) | 2-Chloro-4-isopropoxybenzyl Ester | Fischer Esterification |

| Carboxylic Acid (R-COOH) | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl Ester | Benzyl Transfer Esterification |

Synthesis of Nitrogen-Containing Heterocycles

Benzylamine and its derivatives are crucial building blocks in the synthesis of a variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and agrochemicals. nih.gov

Quinolines: Benzylamine can act as a nucleophilic catalyst in the synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org This "on-water" synthesis protocol is efficient and tolerates a broad range of functional groups. organic-chemistry.org Furthermore, substituted benzylamines can be used in reactions with 2-alkyl-4-chloroquinolines to produce 4-amino-N-benzylquinolines, which have shown potential as antimycobacterial agents. nih.gov The general synthetic strategies for quinolin-4-ones, important precursors, include methods like the Gould-Jacobs and Conrad-Limpach reactions. nih.gov

Pyrimidines: The pyrimidine (B1678525) scaffold is another key heterocycle in medicinal chemistry. thieme-connect.de The chlorine atom in 2-chloropyrimidine (B141910) is highly reactive and can be displaced by nucleophiles, including amines, to generate 2-aminopyrimidine (B69317) derivatives. google.comgoogle.comorgsyn.org Microwave-assisted synthesis has been employed for the preparation of 2-amino-4-chloro-pyrimidine derivatives, which have been investigated for their anticancer properties. nih.gov While direct reactions with this compound are not explicitly detailed, its primary amine could potentially be used to displace a halogen on a pyrimidine ring, leading to the formation of N-benzylaminopyrimidines.

Triazoles: 1,2,4-Triazoles are another class of nitrogen-containing heterocycles with significant biological activity. nih.gov The synthesis of novel 1,2,4-triazole (B32235) derivatives often involves the reaction of hydrazides or other precursors with various reagents. nih.govnih.govrsc.org The benzylamine moiety could be incorporated into triazole-containing structures through various synthetic routes, for example, by reacting with a triazole-functionalized electrophile.

Table 2: Potential Heterocyclic Systems Derived from Benzylamine Precursors

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Quinoline | Reaction of anilines with β-ketoesters (Conrad-Limpach) or diethyl ethoxymethylenemalonate (Gould-Jacobs); Reaction of 2-aminochalcones with a nucleophilic catalyst. | As a nucleophilic catalyst or as a substituted aniline (B41778) precursor (after modification of the benzylamine group). |

| Pyrimidine | Reaction of 2-chloropyrimidines with amines. | As a nucleophilic amine to displace the chloro group on a pyrimidine ring. |

| 1,2,4-Triazole | Cyclization reactions involving hydrazides and other precursors. | As a substituent to be introduced onto a pre-formed triazole ring or as a starting material for a multi-step synthesis. |

Building Block for Complex Aromatic Systems

The presence of both a reactive amine and a halogenated aromatic ring makes this compound a valuable building block for the construction of more complex aromatic systems, such as biaryl compounds. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. nih.gov

The synthesis of axially chiral biaryls is an area of significant research interest. rsc.orgnih.gov While direct coupling reactions involving the C-Cl bond of this compound would require specific catalytic conditions, the amino group can be transformed into other functionalities, such as a boronic acid or an organometallic reagent, to facilitate cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Derivatization for Structure-Reactivity Relationship (SAR) Studies in Chemical Contexts

The derivatization of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the impact on chemical reactivity or properties, researchers can gain insights into the role of different functional groups. nih.gov

Elucidation of Substituent Effects on Chemical Reactivity

The electronic properties of the benzene (B151609) ring in this compound are influenced by the interplay of the electron-withdrawing chloro group and the electron-donating isopropoxy group. The chlorine atom, being electronegative, deactivates the ring towards electrophilic substitution, while the isopropoxy group, through resonance, activates the ring, particularly at the ortho and para positions relative to itself.

Studies on the oxidation of lignin (B12514952) model compounds by chlorine dioxide have shown that substituents on the benzene ring significantly affect the reactivity. nih.gov For example, electron-withdrawing groups can influence the electron arrangement and the ease of electrophilic attack. nih.gov In the context of this compound, the positions ortho and para to the isopropoxy group and meta to the chloro group would be the most activated towards electrophilic attack. The reactivity of the benzylic protons can also be influenced by these substituents.

Design of Analogues with Tuned Chemical Properties

By modifying the substituents on the aromatic ring or the amine functionality of this compound, analogues with fine-tuned chemical properties can be designed. For example, replacing the isopropoxy group with other alkoxy groups of varying chain lengths or branching could modulate the lipophilicity and steric hindrance of the molecule. Similarly, substituting the chlorine atom with other halogens (fluorine, bromine) or with electron-donating groups would alter the electronic landscape of the aromatic ring, thereby influencing its reactivity in various chemical transformations.